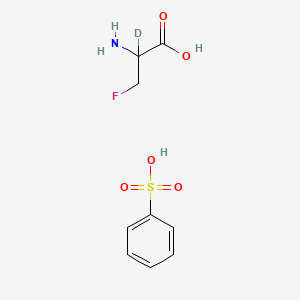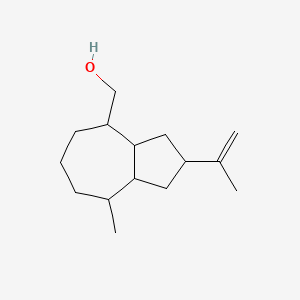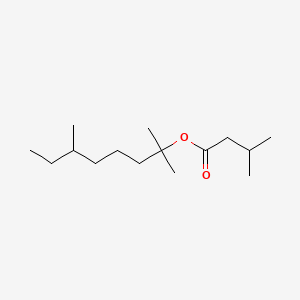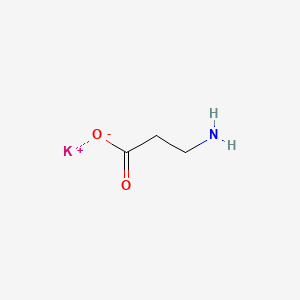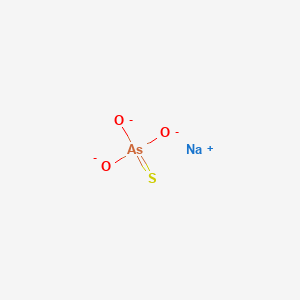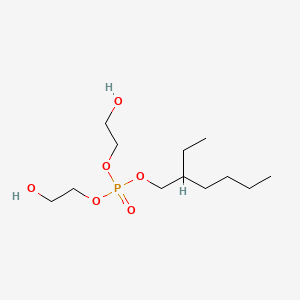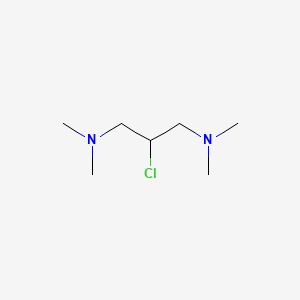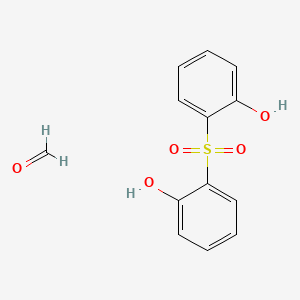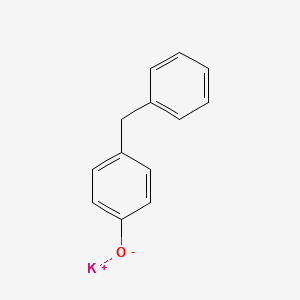
Potassium p-benzylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium p-benzylphenolate is an organic compound with the molecular formula C13H11KO. It is a potassium salt of p-benzylphenol, where the potassium ion is bonded to the phenolate oxygen atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium p-benzylphenolate can be synthesized through the reaction of p-benzylphenol with potassium hydroxide. The reaction typically involves dissolving p-benzylphenol in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where p-benzylphenol and potassium hydroxide are combined under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Potassium p-benzylphenolate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenolate ion can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzylphenol derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of benzylphenol.
Aplicaciones Científicas De Investigación
Potassium p-benzylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding phenolic compound interactions.
Medicine: Research into its potential therapeutic applications, including its antioxidant properties, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium p-benzylphenolate involves its ability to act as a nucleophile due to the presence of the phenolate ion. The phenolate ion can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions and its applications in organic synthesis.
Comparación Con Compuestos Similares
Potassium phenolate: Similar in structure but lacks the benzyl group.
Sodium p-benzylphenolate: Similar but with sodium instead of potassium.
Potassium 2-benzylphenolate: Similar but with the benzyl group in a different position.
Uniqueness: Potassium p-benzylphenolate is unique due to the specific positioning of the benzyl group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
85712-11-4 |
|---|---|
Fórmula molecular |
C13H11KO |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
potassium;4-benzylphenolate |
InChI |
InChI=1S/C13H12O.K/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9,14H,10H2;/q;+1/p-1 |
Clave InChI |
LVWLHNMRKLARRE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



